Phencynonate
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Overview
Description
Phencynonate is a novel anticholinergic compound that has been developed primarily for the prevention of motion sickness. It is structurally similar to scopolamine and possesses both muscarinic and nicotinic antagonistic properties, as well as anti-NMDA properties . This compound has shown promise as a safe and effective drug for motion sickness and has also demonstrated anticonvulsant effectiveness in animal models .
Preparation Methods
Phencynonate can be synthesized through various synthetic routes. One common method involves the esterification of benzeneacetic acid with cyclopentyl alcohol, followed by the reaction with 3-methyl-3-azabicyclo[3.3.1]nonane . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the esterification process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Phencynonate undergoes several types of chemical reactions, including:
Scientific Research Applications
Phencynonate has a wide range of scientific research applications:
Mechanism of Action
Phencynonate exerts its effects primarily through its antagonistic action on muscarinic acetylcholine receptors (mAChR) and nicotinic acetylcholine receptors (nAChR) . By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter involved in various physiological processes. This action helps alleviate symptoms of motion sickness and other conditions . Additionally, this compound has anti-NMDA properties, which contribute to its anticonvulsant and neuroprotective effects .
Comparison with Similar Compounds
Phencynonate is structurally similar to scopolamine, another anticholinergic agent used to treat motion sickness . this compound has a unique profile due to its combined muscarinic, nicotinic, and anti-NMDA properties . Other similar compounds include:
Scopolamine: Primarily a muscarinic antagonist with strong anti-motion sickness effects.
Atropine: Another muscarinic antagonist used for various medical applications.
Hyoscyamine: Similar to atropine, used for gastrointestinal disorders.
This compound’s unique combination of properties makes it a versatile and promising compound for various therapeutic applications.
Properties
CAS No. |
256511-89-4 |
---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22? |
InChI Key |
ROZOEEGFKDFEFP-DCEJCQMCSA-N |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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